molecular formula C17H21NO4 B5229901 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol

2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol

Cat. No. B5229901
M. Wt: 303.35 g/mol
InChI Key: AGEUHPIALYLEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol, also known as AS-1892802, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of phenols and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the function of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. Additionally, this compound exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying different biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol. One potential direction is to further investigate its antitumor activity and its potential use as a cancer treatment. Another direction is to investigate its anti-inflammatory and analgesic effects and its potential use for treating chronic pain and inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use for preventing or treating oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol involves the reaction between 2,6-dimethoxyphenol and 2-methoxybenzylamine. The reaction is catalyzed by palladium on carbon and is carried out in the presence of hydrogen gas. The yield of this reaction is reported to be high, and the purity of the final product is also high.

Scientific Research Applications

2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol has been extensively researched for its potential therapeutic applications. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, this compound has been found to exhibit antioxidant activity, which may play a role in preventing or treating oxidative stress-related diseases.

properties

IUPAC Name

2,6-dimethoxy-4-[[(2-methoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-7-5-4-6-13(14)11-18-10-12-8-15(21-2)17(19)16(9-12)22-3/h4-9,18-19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUHPIALYLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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